molecular formula C11H23ClN2O4 B13392785 Ndelta-Boc-L-ornithine methyl ester hydrochloride

Ndelta-Boc-L-ornithine methyl ester hydrochloride

Cat. No.: B13392785
M. Wt: 282.76 g/mol
InChI Key: PDTVFHJMWNCIRB-UHFFFAOYSA-N
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Description

H-ORN(BOC)-OME HCL, also known as N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis and as a protecting group for amino acids. The tert-butoxycarbonyl (BOC) group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride typically involves the protection of the amino group of L-ornithine with the tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting BOC-protected ornithine is then esterified with methanol to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid .

Industrial Production Methods

Industrial production of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride involves the protection of the amino group by the BOC group. This prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. The methyl ester group can also be hydrolyzed to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with an additional methylene group in the side chain.

    N-tert-butoxycarbonyl-L-arginine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with a guanidino group in the side chain.

Uniqueness

N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride is unique due to its specific structure and the presence of the BOC protecting group. This allows for selective protection and deprotection of the amino group, making it a valuable reagent in peptide synthesis and other chemical reactions .

Properties

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVFHJMWNCIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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